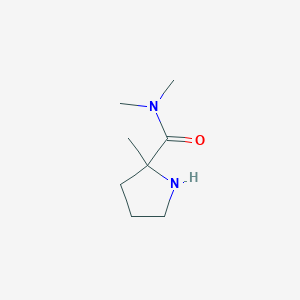

N,N,2-trimethylpyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N,N,2-trimethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-8(5-4-6-9-8)7(11)10(2)3/h9H,4-6H2,1-3H3 |

InChI Key |

VJKOMMCXPDPPMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1)C(=O)N(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N,N,2-trimethylpyrrolidine-2-carboxamide and Related Analogues

The pyrrolidine (B122466) ring is a ubiquitous structural motif in biologically active compounds, and numerous methods for its synthesis have been developed. mdpi.comresearchgate.net These strategies can be broadly categorized into the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold. nih.govnih.gov

Ring Construction from Acyclic Precursors:

1,3-Dipolar Cycloadditions: This is a classical and powerful method for constructing five-membered heterocycles. nih.govacs.org The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) directly yields the pyrrolidine core. nih.govacs.org This approach allows for the introduction of various substituents with a high degree of regio- and stereocontrol.

Intramolecular Cyclization: These methods involve the cyclization of linear precursors. This can include intramolecular amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jporganic-chemistry.org For instance, an iridium-catalyzed domino-ring-opening cyclization of vinylaziridines with β-ketocarbonyls has been developed to produce highly functionalized pyrrolidines. acs.org

Ring Contraction: Innovative methods have been developed for the synthesis of pyrrolidines via the ring contraction of more readily available heterocycles, such as pyridines. A photo-promoted reaction of pyridines with silylborane can afford pyrrolidine derivatives, providing a novel entry to this scaffold. osaka-u.ac.jp

Functionalization of Pre-formed Pyrrolidine Rings:

C-H Functionalization: Direct functionalization of C-H bonds on the pyrrolidine ring is an atom-economical approach to introduce complexity. rsc.org Metal-free direct C-H functionalization has been used to synthesize pyrrolinium-based ionic liquid crystals. rsc.org Redox-neutral α-C-H arylation of pyrrolidine has also been reported, providing access to α-aryl-substituted pyrrolidines. rsc.org

Derivatization of Proline: Proline and its derivatives, like 4-hydroxyproline, are common chiral starting materials for synthesizing substituted pyrrolidines. nih.govmdpi.com The carboxylic acid and secondary amine functionalities of proline offer multiple points for modification.

A plausible route to the 2,2-dimethylpyrrolidine (B1580570) core of the target molecule could involve the alkylation of a suitable proline derivative or a de novo synthesis designed to construct the quaternary carbon at the C2 position.

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. numberanalytics.com The reaction to form this compound would involve coupling 2,2-dimethylpyrrolidine-2-carboxylic acid with dimethylamine (B145610).

Common Amidation Methods:

Coupling Reagents: A vast array of coupling reagents are available to facilitate amide bond formation by activating the carboxylic acid. numberanalytics.com These reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., BOP, PyBOP), convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine.

Acyl Chloride Formation: A traditional two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgrroij.comresearchgate.net The resulting acyl chloride readily reacts with an amine to form the amide. This method is robust and often high-yielding. rsc.org

Direct Aminolysis and Green Methods: Research has focused on developing more sustainable and direct methods for amide formation that avoid stoichiometric activating agents. nih.gov This includes direct condensation at high temperatures, carboxylic acid-promoted lactone aminolysis, and biocatalytic methods using enzymes like lipases. numberanalytics.comrsc.orgacs.org

Interactive Table: Comparison of Amide Bond Formation Methods

| Method | Activating Agent | Advantages | Disadvantages |

| Coupling Reagents | Carbodiimides, Phosphonium salts, etc. | Mild conditions, high yields, broad substrate scope. | Generates stoichiometric byproducts, can be expensive. |

| Acyl Chlorides | SOCl₂, (COCl)₂ | High reactivity, high yields, inexpensive reagents. | Harsh conditions, may not be suitable for sensitive substrates. |

| Direct Condensation | Heat, Catalysts | Atom economical, simple procedure. | Requires high temperatures, limited substrate scope. |

| Biocatalysis | Enzymes (e.g., Lipases) | Environmentally friendly, high selectivity, mild conditions. rsc.org | Limited substrate scope, enzyme cost and stability. |

For the synthesis of this compound, a standard approach would be the reaction of 2,2-dimethylpyrrolidine-2-carbonyl chloride with dimethylamine or the use of a coupling reagent like HATU or HBTU. rroij.comresearchgate.net

Innovative and Sustainable Synthetic Protocols for Pyrrolidine Carboxamides

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach offers significant advantages in terms of atom economy and operational simplicity. researchgate.net In the context of pyrrolidine synthesis, MCRs have been successfully employed to generate highly substituted pyrrolidine derivatives.

A notable example is the diastereoselective synthesis of functionalized pyrrolidines through a TiCl4-catalyzed multi-component coupling reaction. nih.gov This method can create up to three contiguous asymmetric centers in a single operation, highlighting the efficiency of MCRs. nih.gov Another approach involves the [3+2] cycloaddition reaction, often utilizing azomethine ylides, to construct the pyrrolidine ring. tandfonline.comnih.gov For instance, the reaction of isatin (B1672199) with a glycine (B1666218) methyl ester chloride generates an azomethine ylide intermediate, which then reacts with a dipolarophile to yield spirooxindole pyrrolidine derivatives. tandfonline.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| TiCl4-catalyzed coupling | Optically active phenyldihydrofuran, N-tosyl imino ester, silane (B1218182) reagents | TiCl4 | Highly substituted pyrrolidines |

| [3+2] Cycloaddition | Isatin, glycine methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et3N, reflux | Spirooxindole pyrrolidine derivatives |

| One-pot multicomponent reaction | Aldehydes, amino acid esters, chalcones | K2CO3, I2 | Pyrrolidine-2-carboxylates |

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidine derivatives to create more environmentally benign processes. unibo.it This includes the use of non-toxic catalysts, renewable starting materials, and solvent-free reaction conditions.

One such example is the use of iron catalysts, which are abundant, inexpensive, and environmentally friendly. researchgate.net Ferric chloride (FeCl3) has been utilized as a catalyst for C-N bond formation in the synthesis of 2-hydroxypyrrolidine derivatives. researchgate.net This reaction involves the coupling of cyclic ethers, such as 2,3-dihydrofuran, with various heterocyclic amines. researchgate.net The use of an iron catalyst in this context represents a more sustainable alternative to traditional methods that may rely on more toxic or expensive reagents.

Continuous flow chemistry has gained traction as a method to improve the safety, efficiency, and scalability of chemical synthesis. youtube.com This technique involves pumping reactants through a series of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.comresearchgate.net

In the context of preparing pyrrolidine-containing compounds, continuous flow systems offer several advantages. They can handle hazardous intermediates more safely by minimizing the volume of reactive compounds at any given time. youtube.com Furthermore, the enhanced control over reaction conditions can lead to higher yields and purity of the final product. researchgate.net While specific applications to this compound are not extensively detailed in the provided search results, the principles of continuous flow chemistry are broadly applicable to the synthesis of related heterocyclic compounds. youtube.comresearchgate.net

Design and Synthesis of Bioactive Pyrrolidine Derivatives (e.g., Nitrones, Nitroxides)

The pyrrolidine scaffold is a key component in a variety of bioactive molecules. wikipedia.org By modifying the core pyrrolidine structure, chemists can design and synthesize new derivatives with specific biological activities. Nitrones and nitroxides are two classes of pyrrolidine derivatives that have garnered significant attention for their unique chemical properties and potential therapeutic applications.

Nitrones are versatile intermediates in organic synthesis and can be used to prepare a range of N-hydroxyamino compounds. researchgate.net They can undergo nucleophilic additions to form N-hydroxylamines, which are key precursors for the synthesis of various alkaloids and other bioactive molecules. researchgate.net For instance, enantiopure poly-substituted pyrrolidine-based scaffolds have been designed and synthesized from five-membered cyclic nitrones. nih.gov

Nitroxides are stable free radicals that have found applications in various fields, including as spin labels in biological systems and as antioxidants. mdpi.comnih.gov The synthesis of pyrrolidine-type nitroxides, often referred to as PROXYL radicals, can be achieved through methods such as the Favorskii rearrangement of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidine. mdpi.com

| Derivative Class | Synthetic Precursor | Key Transformation | Potential Application |

|---|---|---|---|

| Nitrones | Cyclic amines | Oxidation | Synthetic intermediates for alkaloids |

| Nitroxides (PROXYL) | Substituted piperidines | Favorskii rearrangement | Spin labels, antioxidants |

Based on a comprehensive review of available scientific literature, there is no specific experimental data for the compound "this compound" corresponding to the detailed structural analysis requested. The search results yielded information on structurally related but distinct molecules. Therefore, it is not possible to provide the requested in-depth article while strictly adhering to the specified compound and outline.

To fulfill the user's request, specific research data on this compound for NMR, HRMS, IR spectroscopy, and single-crystal X-ray diffraction would be required. Information regarding polymorphism and co-crystallization phenomena for this exact compound is also not present in the provided search results.

Sophisticated Structural Characterization and Conformational Analysis

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity and separating the isomers of chiral compounds like N,N,2-trimethylpyrrolidine-2-carboxamide.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample. The determination of chiral purity is a critical aspect of quality control for pharmaceutical compounds.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of a successful chiral HPLC method often requires screening various columns and mobile phase conditions.

For proline derivatives and other amino acid-based compounds, several types of CSPs have proven effective. These include polysaccharide-based phases, macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™), and cyclodextrin-based phases (e.g., CYCLOBOND™). The choice of the stationary phase and mobile phase is crucial for achieving optimal separation.

A common approach for analyzing the enantiomeric purity of peptide-like molecules involves hydrolyzing the compound and then separating the resulting amino acids using chiral chromatography coupled with mass spectrometry (MS/MS). This method allows for the accurate quantitation of the d- and l-isomers.

For the direct analysis of this compound, a screening of different chiral columns and mobile phase systems would be the first step.

Hypothetical Chiral HPLC Method Development Parameters:

| Parameter | Options | Considerations for this compound |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak), Macrocyclic glycopeptide (e.g., Chirobiotic V), Pirkle-type | The amide functionality and the pyrrolidine (B122466) ring will interact with the CSP. Screening multiple CSPs is recommended. |

| Mobile Phase Mode | Normal Phase, Reversed Phase, Polar Organic | The polarity of the compound will dictate the most suitable mode. A polar organic mode might be a good starting point. |

| Mobile Phase Composition | Heptane/Ethanol, Acetonitrile/Methanol, with additives (e.g., TFA, DEA) | Additives can improve peak shape and resolution by interacting with the analyte and the stationary phase. |

| Detection | UV, Mass Spectrometry (MS) | MS detection provides higher sensitivity and selectivity, confirming the identity of the separated enantiomers. |

By systematically optimizing these parameters, a robust chiral HPLC method can be developed for the accurate determination of the enantiomeric purity of this compound.

Preclinical Biological Investigations and Molecular Mechanisms

Identification and Characterization of Molecular Targets

Research into the molecular targets of N,N,2-trimethylpyrrolidine-2-carboxamide has not been documented in the accessible scientific literature.

Target Engagement Studies in Biological Systems

There are no available studies on the engagement of this compound with biological targets.

Elucidation of Specific Binding Sites and Interaction Modes

The specific binding sites and modes of interaction for this compound have not been elucidated, as no relevant research has been published.

Mechanistic Studies of Modulatory or Inhibitory Activities

Mechanistic studies concerning the modulatory or inhibitory activities of this compound are not present in the current body of scientific literature.

Investigations into CFTR Modulation Mechanisms (e.g., protein stabilization, trafficking enhancement)

There is no information available regarding the investigation of this compound in the context of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation. While research exists on various pyrrolidine (B122466) derivatives as potential CFTR modulators, this specific compound has not been a subject of these studies.

Enzymatic Inhibition Mechanisms (e.g., Aminoglycoside 6′-N-Acetyltransferase Type Ib)

The potential for this compound to act as an inhibitor of enzymes such as Aminoglycoside 6′-N-Acetyltransferase Type Ib has not been explored in any published research. Studies on related pyrrolidine structures have indicated inhibitory potential against this enzyme, but data for this compound is absent.

Assessment of Antimicrobial and Antioxidant Properties of Pyrrolidine Carboxamide Derivatives

While the broader class of pyrrolidine carboxamide derivatives has been the subject of investigations for antimicrobial and antioxidant properties, there are no specific studies that assess these properties for this compound. Research on other molecules within this chemical class has shown potential for such activities, but these findings cannot be directly attributed to the specific compound without dedicated experimental evidence.

In Vitro Evaluation of Antibacterial Efficacy Against Bacterial Strains

Despite a thorough review of published research, no studies were identified that specifically evaluated the in vitro antibacterial efficacy of this compound against any bacterial strains. While research exists on the antibacterial properties of related pyrrolidine derivatives, such as N-(2-nitrophenyl) pyrrolidine-2-carboxylic acid and various N-methyl-2-pyrrolidone formulations, these findings cannot be directly attributed to this compound. researchgate.netnih.gov The unique structural attributes of a compound determine its biological activity, and therefore, data from analogous compounds are not a substitute for direct experimental evidence.

Analysis of Antioxidant Potential

Similarly, an extensive search for data regarding the antioxidant potential of this compound yielded no specific results. The scientific community has shown interest in the antioxidant activities of various pyrrolidin-2-one and 3-hydroxy-3-pyrroline-2-one derivatives, with some compounds demonstrating radical scavenging capabilities. researchgate.netnih.gov However, there is a lack of published in vitro studies, such as DPPH or ABTS assays, that have specifically assessed this compound.

In Vitro and Ex Vivo Pharmacological Profiling

The pharmacological profile of a compound provides insight into its functional effects at a cellular and tissue level. The investigation into this compound sought to identify data from cell-based assays and organotypic models.

Cell-Based Assays for Functional Response and Potency

No publicly available research data from cell-based assays investigating the functional response and potency of this compound could be located. Such assays are crucial for determining a compound's mechanism of action and its effects on cellular pathways. The absence of this information means that the cellular targets and functional effects of this specific compound remain uncharacterized.

Organotypic Models for Compound Efficacy Evaluation

There is no evidence in the current body of scientific literature to suggest that this compound has been evaluated in organotypic models. These advanced in vitro models, which mimic the three-dimensional structure and function of native tissues, are valuable for assessing a compound's efficacy in a more physiologically relevant context. mdpi.com The lack of such studies indicates that the effects of this compound at the tissue level have not yet been explored.

Applications in Chemical Biology and Pharmacological Research

N,N,2-trimethylpyrrolidine-2-carboxamide as a Chemical Probe

A thorough search of scientific literature did not yield any studies where this compound has been developed or used as a chemical probe. The following subsections detail the absence of information in specific applications.

There is no available research describing the development or use of this compound as a scaffold for photoaffinity labeling (PAL) probes. PAL is a powerful technique for identifying the biological targets of small molecules. nih.gov It involves modifying a compound with a photoreactive group, which upon irradiation, forms a covalent bond with its binding partner, allowing for subsequent identification. nih.gov Diazirines, for example, are commonly used photoreactive moieties due to their small size and high reactivity upon photoactivation. nih.gov However, no such modifications or applications have been reported for this compound.

No literature could be found detailing the use of this compound in affinity chromatography or proteomics studies. These methods are crucial for isolating and identifying protein targets of a specific compound. Typically, the compound of interest is immobilized on a solid support to create an affinity matrix, which is then used to capture its binding partners from a complex biological sample. The bound proteins are subsequently identified using techniques like mass spectrometry. There are no records of this compound being functionalized for such purposes.

Scaffold for Design of Research Tools and Lead Compounds

While the pyrrolidine (B122466) ring is a common scaffold in medicinal chemistry, there is a lack of specific information on this compound being used as a foundational structure for the development of research tools or lead compounds. nih.gov

No studies were identified that describe the development of selective modulators for any biological pathway based on the this compound scaffold. The design of selective modulators is a key aspect of modern drug discovery, aiming to target specific proteins or pathways to achieve a desired therapeutic effect with minimal off-target effects. For instance, various pyrrolidine derivatives have been investigated as inhibitors for targets like EGFR and CDK2, but this compound is not among them. nih.gov

There is no publicly available information indicating that this compound is a component of major commercial or academic high-throughput screening (HTS) libraries. HTS involves the rapid screening of large collections of compounds to identify "hits" with activity against a specific biological target. ufl.edu While many diverse chemical scaffolds are included in these libraries, the presence of this compound has not been documented.

Advanced Chemical Biology Methodologies

Consistent with the findings in the previous sections, no research articles or reviews were found that associate this compound with any advanced chemical biology methodologies.

Bioconjugation Strategies for Functionalization

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental tool in chemical biology. The functionalization of proteins, peptides, and other biological macromolecules with small molecules like this compound can impart novel properties or serve as a probe for biological processes. The pyrrolidine scaffold, with its potential for stereochemical diversity and functional group modification, offers a versatile platform for developing targeted bioconjugation strategies.

Research in this area often focuses on developing chemoselective reactions that proceed under mild, biocompatible conditions. For pyrrolidine-based molecules, functional groups can be introduced at various positions on the ring or on the carboxamide moiety to facilitate conjugation. Common strategies that could be adapted for this compound include the introduction of bioorthogonal handles such as azides or alkynes for click chemistry, or aldehydes and ketones for hydrazone and oxime ligation.

A hypothetical bioconjugation strategy for a derivative of this compound is presented in the table below. This illustrates a potential pathway for its attachment to a protein.

| Reaction Step | Description | Reactants | Conditions | Product |

| 1. Functionalization | Introduction of a reactive handle onto the pyrrolidine scaffold. | This compound derivative with a primary amine. | Amine-reactive crosslinker (e.g., NHS-ester-azide). | Azide-functionalized this compound. |

| 2. Protein Modification | Introduction of a complementary reactive group onto the target protein. | Target protein, DBCO-NHS ester. | Mild aqueous buffer, pH 7.4. | DBCO-labeled protein. |

| 3. Bioconjugation | Strain-promoted azide-alkyne cycloaddition (SPAAC). | Azide-functionalized compound, DBCO-labeled protein. | Physiological pH and temperature. | Protein-N,N,2-trimethylpyrrolidine-2-carboxamide conjugate. |

This table outlines a theoretical multi-step process. The successful implementation of such a strategy would depend on the specific chemical properties and stability of this compound and its derivatives.

Studies on Protein-Ligand Interactions using Pyrrolidine Scaffolds

The study of protein-ligand interactions is crucial for drug discovery and understanding biological pathways. The three-dimensional structure of the pyrrolidine ring allows it to present substituents in well-defined spatial orientations, making it an attractive scaffold for designing ligands that can bind to specific protein targets with high affinity and selectivity. nih.gov The stereocenters present in pyrrolidine scaffolds are particularly important as they allow for the exploration of three-dimensional space within a protein's binding pocket. nih.gov

The interactions of pyrrolidine-based ligands with proteins are governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The this compound molecule contains several features that can contribute to these interactions:

Hydrogen Bond Acceptors: The carbonyl oxygen of the carboxamide group.

Hydrophobic Regions: The N,N-dimethyl groups and the pyrrolidine ring itself.

Potential for Chirality: The carbon at position 2 is a stereocenter, allowing for enantiomerically pure forms that can exhibit different binding affinities.

Detailed research findings from studies on similar pyrrolidine carboxamide derivatives have highlighted the importance of specific structural features for potent protein binding. For instance, the orientation of substituents on the pyrrolidine ring can significantly influence binding affinity and selectivity.

| Structural Feature | Potential Interaction Type | Significance in Protein Binding |

| Pyrrolidine Ring | Van der Waals, Hydrophobic | Provides a rigid scaffold to position other functional groups and can fit into hydrophobic pockets of proteins. |

| Carboxamide Group | Hydrogen Bonding | The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide nitrogen (in primary or secondary amides) can be a hydrogen bond donor. |

| N,N-dimethyl Groups | Hydrophobic | Can contribute to binding affinity by interacting with nonpolar residues in the protein's active site. |

| 2-methyl Group | Steric Influence, Hydrophobic | Can influence the conformation of the pyrrolidine ring and interact with hydrophobic pockets. Its stereochemistry is critical for optimal fitting. |

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are invaluable tools for elucidating the precise binding modes of pyrrolidine-based ligands. These studies provide insights into the key interactions that drive molecular recognition and can guide the design of more potent and selective inhibitors or modulators of protein function. The versatility of the pyrrolidine scaffold ensures its continued importance in the exploration of protein-ligand interactions. researchgate.net

Computational Chemistry and Cheminformatics in Research Advancement

Advanced Molecular Modeling and Simulation Techniques

No specific studies utilizing Quantum Mechanical or Molecular Mechanics calculations for N,N,2-trimethylpyrrolidine-2-carboxamide were found. While these methods are broadly applied to understand the electronic structure, stability, and conformational preferences of molecules, research on related but structurally distinct pyrrolidine (B122466) derivatives has employed Density Functional Theory (DFT), a QM method, to optimize structures and analyze electronic properties like HOMO-LUMO energy gaps. figshare.com However, these findings cannot be directly extrapolated to this compound.

There is no available research that has employed Free Energy Perturbation or Molecular Dynamics simulations to study this compound. MD simulations are powerful tools for investigating the dynamic behavior of molecules over time, including conformational changes and interactions with biological targets, but have not been applied to this specific compound in the reviewed literature.

Ligand-Based and Structure-Based Drug Design Approaches

No literature was found detailing the use of this compound as a query or hit in virtual screening campaigns. Virtual screening is a common computational technique to identify potential drug candidates from large compound libraries, but its application has been documented for broader classes of carboxamides or other pyrrolidine derivatives, not this specific molecule. nih.gov

There is no information available on the de novo design of analogues based on the this compound scaffold. This approach, which involves computationally designing novel molecules from scratch, has been applied to the general class of pyrrolidine carboxamides for specific biological targets, but not originating from or targeting analogues of this compound.

Cheminformatics for Compound Library Design and Analysis

No studies were identified that applied cheminformatics tools specifically for the design, analysis, or optimization of chemical libraries containing this compound. Cheminformatics approaches are used to analyze structure-activity relationships and assess properties like drug-likeness for entire classes of compounds, such as certain N-(substituted) sulfonyl carboxamides, but specific data for the target compound is absent. figshare.com

Predictive Modeling of Pharmacological and Material Properties

There is no available data from predictive modeling studies specifically focused on the pharmacological and material properties of this compound.

Computational Crystallography and Polymorph Prediction

There are no available studies on the computational crystallography or polymorph prediction of this compound.

Challenges, Emerging Research Directions, and Future Perspectives

Methodological Advancements in Synthesis and Characterization

The creation and purification of complex molecules require continuous innovation in chemical methodologies. For pyrrolidine (B122466) carboxamides, advancements are focused on enhancing the efficiency of synthesis and the precision of chiral separation, which is critical for biological activity.

The synthesis of substituted pyrrolidine carboxamides can be a multi-step process that is often hampered by low yields, particularly when creating complex analogs with specific stereochemistry. nih.gov For instance, the introduction of substituents on the pyrrolidine ring or the carboxamide nitrogen requires carefully planned synthetic routes. rroij.com Traditional methods may involve the use of reagents like phosphorous pentachloride to create an acid chloride intermediate, which is then reacted with a desired amine. rroij.com However, these methods can lead to side reactions and purification challenges. nih.gov

Table 1: Strategies to Enhance Synthetic Efficiency

| Strategy | Description | Key Challenges |

|---|---|---|

| Novel Catalysts | Employing new catalysts (e.g., palladium-based) to facilitate bond formation under milder conditions. | Catalyst cost, sensitivity, and removal from the final product. |

| Flow Chemistry | Using continuous flow reactors to improve reaction control, safety, and scalability. | High initial equipment cost and optimization of flow parameters. |

| One-Pot Reactions | Combining multiple synthetic steps into a single reaction vessel to reduce intermediate isolation steps and solvent waste. | Reagent compatibility and control over sequential reactions. |

| Optimized Reagents | Utilizing milder and more selective reagents to minimize side products and simplify purification. nih.gov | Availability and cost of specialized reagents. |

Chirality plays a crucial role in the biological activity of pyrrolidine carboxamides. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov Studies on pyrrolidine carboxamides as inhibitors of enzymes like InhA from Mycobacterium tuberculosis have shown that only one enantiomer is active, highlighting the necessity of effective chiral separation. nih.govtechnion.ac.ilacs.org

Traditional chiral resolution methods include classical resolution via diastereomeric salt formation and chiral chromatography, such as high-performance liquid chromatography (HPLC). nih.gov While effective, these methods can be expensive and time-consuming, especially on an industrial scale. nih.gov Consequently, there is a growing interest in developing more efficient and innovative techniques.

Emerging approaches focus on kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation. mdpi.com Other unconventional methods being explored include enantioselective crystallization and techniques utilizing chiral selectors in non-chromatographic systems. nih.gov These advancements aim to reduce the cost and complexity of obtaining enantiomerically pure pyrrolidine carboxamides, making them more accessible for research and development. nih.gov

Expanding the Scope of Biological Applications

The versatility of the pyrrolidine ring allows it to be a valuable scaffold in drug discovery, with derivatives showing a wide range of biological activities. researchgate.netnih.gov Research is focused on exploring new therapeutic areas and developing compounds that can interact with multiple targets to treat complex diseases.

Pyrrolidine carboxamides have already demonstrated significant potential in several therapeutic areas. They have been investigated for their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. rroij.comontosight.ainih.gov A notable application is their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, by inhibiting the InhA enzyme. nih.govtechnion.ac.il

Future research aims to explore applications beyond these established fields. The ability of the pyrrolidine scaffold to present substituents in a well-defined three-dimensional space makes it an attractive candidate for targeting a wide array of biological macromolecules, including G-protein-coupled receptors (GPCRs), ion channels, and other enzymes. nih.gov Researchers are investigating their potential use in treating neurodegenerative diseases, metabolic disorders, and viral infections by designing novel analogs that can interact with specific targets implicated in these conditions. The inherent stereochemistry of the pyrrolidine ring is a key feature that medicinal chemists can exploit to achieve high target selectivity and potency. researchgate.net

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov A therapeutic strategy gaining traction is the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets simultaneously. nih.gov This approach can offer improved efficacy and a better side-effect profile compared to administering multiple single-target drugs. nih.gov

The pyrrolidine carboxamide scaffold is well-suited for the design of MTDLs. For example, novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy. nih.gov By carefully modifying the substituents on the pyrrolidine ring and the carboxamide group, it is possible to create compounds that possess the right balance of affinities for multiple targets. This strategy is being explored for diseases like Parkinson's, where combining monoamine oxidase B (MAO-B) inhibition with adenosine (B11128) A₂A receptor blockade could be beneficial. nih.gov

Table 2: Potential Multi-Target Combinations for Pyrrolidine Carboxamides

| Disease Area | Target 1 | Target 2 | Rationale |

|---|---|---|---|

| Cancer | EGFR | CDK2 | Simultaneously block key cell proliferation and survival signals. nih.gov |

| Neurodegeneration | MAO-B | A₂A Receptor | Provide symptomatic relief and potentially neuroprotective effects in Parkinson's disease. nih.gov |

| Infectious Disease | Bacterial Enzyme | Efflux Pump | Inhibit a key bacterial process while also preventing the bacteria from pumping the drug out. |

| Inflammation | COX-2 | 5-LOX | Inhibit two different pathways involved in the inflammatory response for a broader effect. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and development of new drugs is a long, costly, and complex process. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools that can significantly accelerate this pipeline. nih.gov These technologies are being applied to the discovery of pyrrolidine carboxamides to predict their properties, optimize their synthesis, and identify novel candidates.

ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the therapeutic potential of new, unsynthesized pyrrolidine carboxamide analogs, allowing researchers to prioritize the most promising compounds for synthesis and testing. nih.gov AI can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov

Furthermore, AI is being used to tackle challenges in chemical synthesis. Retrosynthesis prediction tools, powered by ML, can suggest viable synthetic routes for complex target molecules, potentially identifying more efficient and higher-yielding pathways than those devised by human chemists. mdpi.com By analyzing vast reaction databases, these tools can help optimize reaction conditions, such as the choice of solvent and catalyst. mdpi.com As the field progresses, the integration of AI and ML is expected to streamline the entire discovery process, from initial hit identification to preclinical development, making the journey of compounds like N,N,2-trimethylpyrrolidine-2-carboxamide from the lab to the clinic faster and more efficient. crimsonpublishers.com

Addressing Research Gaps and Unexplored Mechanisms

The exploration of pyrrolidine-based compounds, including this compound, has revealed significant therapeutic potential across various disease areas. However, to fully harness the capabilities of this chemical scaffold and develop next-generation therapeutics, several research gaps and unexplored mechanisms need to be systematically addressed. These include a deeper investigation into their secondary pharmacological effects, understanding potential resistance mechanisms, and elucidating their metabolic pathways.

Detailed Investigation of Secondary Pharmacological Effects and Off-Target Interactions

While the primary pharmacological targets of many pyrrolidine derivatives are well-characterized, a comprehensive understanding of their secondary pharmacological effects and off-target interactions is often lacking. These unintended molecular interactions can lead to unforeseen side effects or, conversely, present opportunities for drug repurposing. A thorough investigation into these effects is crucial for building a complete safety and efficacy profile.

Advanced screening technologies and computational modeling can be employed to predict and identify potential off-target binding. For instance, techniques such as affinity chromatography-mass spectrometry and broad-based panel screening against a wide range of receptors, enzymes, and ion channels can reveal previously unknown interactions. Understanding these off-target effects is critical for optimizing the selectivity of lead compounds and minimizing adverse reactions.

Understanding Resistance Mechanisms to Pyrrolidine-based Compounds

The emergence of drug resistance is a significant challenge in the long-term efficacy of many therapeutic agents, and pyrrolidine-based compounds are no exception. frontiersin.orgnih.gov Microorganisms and cancer cells can develop various strategies to evade the effects of these drugs, such as target protein modification, increased drug efflux, or enzymatic degradation. frontiersin.orgnih.gov

A critical area of future research is to proactively investigate and understand these potential resistance mechanisms. This can be achieved through in vitro evolution studies, where pathogens or cancer cell lines are exposed to increasing concentrations of a pyrrolidine-based compound to select for resistant variants. Subsequent genomic and proteomic analysis of these resistant strains can identify the genetic mutations or altered protein expression responsible for the resistance phenotype. A deeper understanding of these mechanisms will enable the design of next-generation compounds that can overcome or bypass these resistance pathways, and inform the development of effective combination therapies.

Collaborative and Interdisciplinary Research Frameworks

To address the multifaceted challenges in the research and development of pyrrolidine-based compounds, establishing collaborative and interdisciplinary research frameworks is paramount. acs.orgacs.org The complexity of modern drug discovery necessitates the integration of expertise from various scientific disciplines.

Q & A

Q. What are the standard synthetic routes for preparing N,N,2-trimethylpyrrolidine-2-carboxamide?

The synthesis typically involves reacting a pyrrolidine precursor (e.g., 2-methylpyrrolidine) with a carboxamide-forming agent, such as an acyl chloride or activated carbonyl derivative, followed by N-methylation. A plausible pathway includes:

- Step 1 : Carboxamide formation via coupling of 2-methylpyrrolidine with a methyl carbamoyl chloride derivative.

- Step 2 : Quaternization of the amine groups using methyl iodide or dimethyl sulfate under basic conditions.

- Step 3 : Hydrochloride salt formation via treatment with HCl gas. Reaction optimization may require temperature control (e.g., 0–60°C) and inert atmospheres to minimize side reactions. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structure .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign stereochemistry and verify substitution patterns on the pyrrolidine ring.

- FT-IR Spectroscopy : Identification of carboxamide C=O stretching (~1650–1700 cm⁻¹) and N–H bending vibrations (~1550 cm⁻¹).

- X-ray Crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding networks (if single crystals are obtainable) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (192.68 g/mol) and isotopic patterns .

Q. What solvent systems are compatible with this compound in experimental workflows?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water due to its hydrochloride salt form. Avoid halogenated solvents (e.g., chloroform) if the free base is targeted, as they may induce decomposition. Solubility testing via UV-Vis spectroscopy or gravimetric analysis is recommended for protocol optimization .

Advanced Research Questions

Q. What reaction pathways are accessible to this compound in catalytic or synthetic applications?

The compound’s pyrrolidine core and carboxamide group enable:

- Oxidation : Conversion to N-oxide derivatives using m-CPBA or H₂O₂, which may enhance biological activity or coordination properties.

- Reduction : Selective reduction of the carboxamide to a secondary amine using LiAlH₄ or BH₃·THF.

- Substitution : Functionalization of the methyl groups via radical or nucleophilic pathways (e.g., halogenation for further cross-coupling) . Advanced studies should monitor reaction progress using HPLC or LC-MS to detect intermediates .

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

The 2-methyl substitution on the pyrrolidine ring creates a chiral center, which can affect binding affinity to enzymes or receptors. For example:

- (S)-Enantiomers may exhibit higher affinity for neurotransmitter transporters (e.g., serotonin or dopamine receptors) due to spatial compatibility with binding pockets.

- Racemic mixtures could display reduced efficacy compared to enantiopure forms. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are essential to predict stereochemical effects on bioactivity .

Q. What strategies can resolve contradictions in reported biological activities of pyrrolidine carboxamide derivatives?

Discrepancies in literature data (e.g., variable IC₅₀ values) may arise from:

- Purity Issues : Validate compound purity via HPLC (>95%) before bioassays.

- Assay Conditions : Standardize buffer pH, temperature, and cell lines across studies.

- Structural Analogues : Compare results with closely related compounds (e.g., N-ethyl vs. N-methyl derivatives) to identify structure-activity trends. Meta-analyses of existing datasets (e.g., ChEMBL, PubChem BioAssay) can contextualize findings .

Q. How can computational methods predict the physicochemical properties of this compound?

Use tools like Schrödinger’s QikProp or Molinspiration to calculate:

- LogP : Predicted ~1.2 (indicating moderate lipophilicity).

- pKa : The tertiary amine in the pyrrolidine ring has a pKa ~9.5, making it protonated at physiological pH.

- Polar Surface Area (PSA) : ~45 Ų, suggesting moderate blood-brain barrier permeability. Validate predictions with experimental data (e.g., shake-flask LogP measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.